molecular formula C8H10O3 B13703167 5-(2-Hydroxyethyl)benzene-1,3-diol

5-(2-Hydroxyethyl)benzene-1,3-diol

Cat. No.: B13703167
M. Wt: 154.16 g/mol
InChI Key: PEYBRQZZBUIAKX-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)benzene-1,3-diol, also known as 5-(2-Hydroxyethyl)-1,3-benzenediol, is an organic compound with the molecular formula C8H10O3. It belongs to the class of dihydroxybenzenes, which are phenolic compounds characterized by the presence of two hydroxyl groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyethyl)benzene-1,3-diol can be achieved through several methods. One common approach involves the hydroxylation of 5-ethylbenzene-1,3-diol using hydrogen peroxide in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-70°C and a pH of around 8-9 to facilitate the hydroxylation process .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of advanced catalytic systems to enhance the efficiency of the hydroxylation reaction. Additionally, purification steps such as crystallization and distillation are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding the corresponding hydrocarbon.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Hydroxyethyl)benzene-1,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant properties and its role in cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethyl)benzene-1,3-diol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Hydroxyethyl)benzene-1,3-diol is unique due to the presence of an additional hydroxyethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(2-hydroxyethyl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-2-1-6-3-7(10)5-8(11)4-6/h3-5,9-11H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYBRQZZBUIAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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